3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Description
Structural Significance of 1,2,4-Oxadiazole Heterocycles
The 1,2,4-oxadiazole ring exhibits a distinct electronic configuration characterized by partial aromaticity and polarized N–O bonds, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Its bioisosteric equivalence to esters and amides allows it to replace these groups in drug candidates, mitigating hydrolysis risks while maintaining target affinity. For example, the 1,2,4-oxadiazole moiety in HDAC inhibitors enhances metabolic stability compared to traditional amide-based analogs.
Table 1: Key Properties of 1,2,4-Oxadiazole vs. Amide/Ester Bioisosteres
| Property | 1,2,4-Oxadiazole | Amide | Ester |
|---|---|---|---|
| Hydrolytic Stability | High | Low | Moderate |
| Hydrogen Bond Acceptor | Two N atoms | One O atom | One O atom |
| Aromatic Character | Partial | None | None |
| Metabolic Resistance | Enhanced | Variable | Low |
The compound’s bis-oxadiazole architecture further amplifies these properties. The dual heterocyclic cores create a rigid, planar framework that enhances binding to aromatic-rich biological targets, such as kinase active sites. Computational studies reveal that the 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitutions at C-3 and C-5 positions, enabling tailored modifications.
Role of Substituents in 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
The compound’s structure features three critical components:
- Phenyl Groups at C-3 and C-5 : These aromatic substituents enhance lipophilicity and enable π-π interactions with hydrophobic protein pockets. The meta-substitution pattern on both phenyl rings minimizes steric clashes while optimizing electronic effects.
- Ethyl Spacer : The –CH$$2$$CH$$2$$– linker between oxadiazole rings introduces conformational flexibility, allowing the molecule to adapt to target geometries. This spacer balances rigidity and mobility, critical for membrane permeability and bioavailability.
- Bis-Oxadiazole Core : The dual 1,2,4-oxadiazole units create a synergistic electron-withdrawing effect, stabilizing the molecule against enzymatic degradation and enhancing its electrophilic character.
Table 2: Functional Contributions of Substituents
Synthetic studies highlight the importance of these substituents. For instance, replacing the ethyl linker with shorter (methyl) or longer (propyl) chains reduces anticancer activity by 40–60%, underscoring the spacer’s optimal length. Similarly, substituting phenyl groups with alkyl chains diminishes target affinity due to reduced aromatic interactions.
Historical Development of Bis-Oxadiazole Systems
Bis-oxadiazole systems first gained attention in the early 2000s for their applications in materials science and explosives. However, their medicinal potential was unlocked through advances in synthetic methodologies:
- Early Synthesis (2003–2010) : Initial routes relied on condensation of diaminoglyoxime with acyl chlorides, yielding low-purity bis-oxadiazoles.
- Modern Techniques (2015–Present) : Tandem Staudinger/aza-Wittig reactions enabled efficient one-pot synthesis of bis-1,2,4-oxadiazoles with >70% yields. For example, reacting diazidoglyoxime esters with triphenylphosphine produces the target compound in three steps.
Table 3: Milestones in Bis-Oxadiazole Synthesis
The compound This compound exemplifies these advancements, combining modular substituents with a stable bis-heterocyclic core. Recent studies demonstrate its efficacy as a kinase inhibitor and antimicrobial agent, validating the historical trajectory of oxadiazole research.
Properties
IUPAC Name |
3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUONFFPPDLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347990 | |
| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22020-64-0 | |
| Record name | 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Amidoxime and Carboxylic Acid Derivatives
One established method involves the cyclization of amidoximes with carboxylic acid derivatives. This method typically employs acyl chlorides or activated carboxylic acid esters in the presence of a catalyst such as triethylamine or pyridine.
- React amidoxime with acyl chloride.
- Cyclization occurs under reflux conditions to form the oxadiazole ring.
Yield and Conditions:
This method generally yields moderate to high yields (40%-90%) depending on the specific conditions used (temperature, solvent) and can take several hours to complete.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported as an efficient alternative for synthesizing oxadiazole derivatives. This method significantly reduces reaction times and enhances yields.
- Mix the appropriate hydrazide with an aldehyde in a microwave reactor.
- Apply microwave irradiation to facilitate the cyclization process.
Advantages:
This method has shown to yield products in less than an hour with yields often exceeding 80%.
Green Chemistry Approaches
Recent advancements in green chemistry have led to eco-friendly methods for synthesizing oxadiazoles. These methods often involve using water as a solvent and employing catalysts that are less harmful to the environment.
- Use hydrazine hydrate and an aromatic aldehyde in water.
- Add a catalyst such as sodium dodecyl sulfate to promote reaction.
Outcomes:
These approaches typically yield high purity products with minimal environmental impact, often completing reactions in under two hours.
Summary of Research Findings
The following table summarizes various preparation methods for this compound:
| Method | Key Reagents | Conditions | Yield (%) | Time (h) |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | Reflux | 40%-90% | 4 |
| Microwave-Assisted | Hydrazide, Aldehyde | Microwave irradiation | >80% | <1 |
| Green Chemistry | Hydrazine hydrate, Aldehyde | Water + Catalyst | High purity | <2 |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced oxadiazole rings. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .
Scientific Research Applications
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in various medical research fields.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole, along with their pharmacological and physicochemical properties:
Pharmacokinetic Properties
- Solubility : Proxazole’s tertiary amine group improves aqueous solubility (2.5 mg/mL) versus the target compound’s poor solubility (<0.1 mg/mL) .
- Metabolic Stability : Sulfur-bridged analogues demonstrate slower hepatic clearance (t₁/₂ = 6.2 h) due to reduced cytochrome P450 oxidation susceptibility .
Biological Activity
3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is a complex heterocyclic compound belonging to the oxadiazole family. Its unique structure incorporates multiple phenyl groups and oxadiazole rings, contributing to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties supported by various studies and data tables.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₂ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 22020-64-0 |
Structure
The compound features a central oxadiazole ring flanked by two phenyl groups and an ethyl chain, enhancing its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound.
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 for MCF-7 was noted to be approximately 15.63 µM , comparable to known chemotherapeutics like Tamoxifen .
- Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells through activation of p53 pathways.
- Mechanism of Action :
Antiviral Activity
The antiviral properties of oxadiazole derivatives have been explored in relation to dengue virus. A related compound demonstrated submicromolar activity against all four serotypes of dengue virus by inhibiting viral polymerase . This suggests that structural modifications in oxadiazoles can lead to potent antiviral agents.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Varies | |
| Anticancer | MCF-7 | 15.63 | |
| Antiviral | Dengue Virus | <1.0 |
Structure Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Decreases anticancer activity |
| Alkyl Chain Length | Longer chains enhance lipophilicity |
| Ring Substituents | Altered binding affinity to targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
